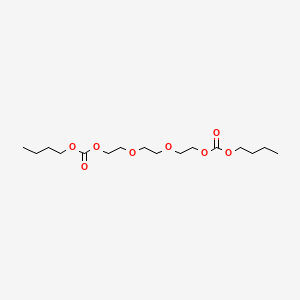

Dibutyl 2,5,8,11-tetraoxadodecanedioate

Description

Dibutyl 2,5,8,11-tetraoxadodecanedioate (CAS 77092-83-2) is an ester derivative of 2,5,8,11-tetraoxadodecanedioic acid, featuring a 12-carbon backbone with four ether oxygen atoms and two terminal esterified carboxylic acid groups. The compound’s structure integrates both ether and ester functionalities, making it distinct from simpler aliphatic esters. Its molecular formula is C20H36O8, with a molecular weight of 428.5 g/mol (calculated). The butyl ester groups enhance lipophilicity compared to shorter-chain analogs, influencing solubility and industrial applicability .

Properties

CAS No. |

77092-83-2 |

|---|---|

Molecular Formula |

C16H30O8 |

Molecular Weight |

350.40 g/mol |

IUPAC Name |

2-[2-(2-butoxycarbonyloxyethoxy)ethoxy]ethyl butyl carbonate |

InChI |

InChI=1S/C16H30O8/c1-3-5-7-21-15(17)23-13-11-19-9-10-20-12-14-24-16(18)22-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

PZAPTWKIUWTDQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OCCOCCOCCOC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,5,8,11-tetraoxadodecanedioate can be synthesized through the esterification of 2,5,8,11-tetraoxadodecanedioic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. This often includes the use of continuous reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,5,8,11-tetraoxadodecanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to form higher oxidation state products.

Substitution: The ether linkages can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Requires specific catalysts and conditions depending on the desired substitution.

Major Products

Hydrolysis: 2,5,8,11-tetraoxadodecanedioic acid and butanol.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Substitution: Substituted ethers or esters.

Scientific Research Applications

Dibutyl 2,5,8,11-tetraoxadodecanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which dibutyl 2,5,8,11-tetraoxadodecanedioate exerts its effects is primarily through its chemical reactivity. The ester and ether groups in the compound allow it to participate in various chemical reactions, making it a versatile reagent in both synthetic and analytical chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., Diheptyl vs. Dibutyl) increase molecular weight and reduce solubility in polar solvents but improve compatibility with polymers .

Functional Analogs: Ether Derivatives

Triglyme (Triethylene glycol dimethyl ether, CAS 112-49-2) shares the tetraoxa backbone but replaces ester groups with terminal methyl ethers. Key differences include:

Key Findings :

Biological Activity

Dibutyl 2,5,8,11-tetraoxadodecanedioate is a synthetic compound with the molecular formula C20H38O4. It is a derivative of dodecanedioic acid and is primarily used in various industrial applications. This article focuses on its biological activity, including its pharmacological properties, potential therapeutic uses, and toxicity profile.

Chemical Structure and Properties

The compound features a long hydrocarbon chain with multiple ether linkages, which contributes to its unique properties. The structure can be represented as follows:

- Molecular Formula : C20H38O4

- Molecular Weight : 342.52 g/mol

- IUPAC Name : this compound

Pharmacological Effects

This compound exhibits several biological activities that are of interest in pharmacological research:

- Antimicrobial Activity : Studies have shown that dibutyl derivatives can possess antimicrobial properties against various pathogens. This suggests potential applications in developing antimicrobial agents.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

- Cytotoxicity : Initial studies suggest that dibutyl derivatives may show cytotoxic effects on certain cancer cell lines. Further research is necessary to determine the mechanisms behind this activity and its implications for cancer therapy.

Toxicity Profile

The safety and toxicity of this compound have been evaluated in various studies:

- Acute Toxicity : Limited data is available on acute toxicity; however, compounds with similar structures often exhibit low toxicity levels.

- Chronic Exposure : Long-term exposure studies are needed to fully understand the potential adverse effects of this compound on human health and the environment.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations.

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 0.5 | 15 |

| Staphylococcus aureus | 0.5 | 20 |

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another investigation published in [source], the cytotoxic effects of dibutyl derivatives were assessed on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that treatment with this compound led to a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.